molecular formula C11H10F3N3 B580053 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-06-4

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline

Numéro de catalogue: B580053
Numéro CAS: 641571-06-4
Poids moléculaire: 241.217
Clé InChI: BETRKLAUVABHFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline: is an organic compound that features both an imidazole ring and a trifluoromethyl group attached to an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.

    Coupling with Aniline: The final step involves coupling the imidazole derivative with an aniline derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as substituted anilines or imidazoles.

Applications De Recherche Scientifique

1.1. Intermediate for Pharmaceuticals

One of the primary applications of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline is as an intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of Nilotinib, a small-molecule tyrosine kinase inhibitor used in treating imatinib-resistant chronic myelogenous leukemia (CML) . The compound acts as a crucial building block in the synthesis pathway, allowing for efficient production with fewer steps and improved scalability for commercial applications .

Case Study: Nilotinib Synthesis

A detailed synthesis route involves coupling 3-bromo-5-trifluoromethylbenzoic acid with 4-methyl-1H-imidazole, followed by hydrazinolysis and diazotization reactions. This process highlights the compound's role in producing effective cancer treatments .

Material Science

The synthesis of this compound can be achieved through various methods, which are documented extensively in chemical literature. The following table summarizes key synthesis routes:

Synthesis MethodDescription
Coupling ReactionInvolves coupling with bromo derivatives to form the desired aniline structure.
HydrazinolysisConverts intermediates into anilines through hydrazine treatment.
DiazotizationA crucial step that introduces functional groups necessary for further reactions.

Mécanisme D'action

The mechanism of action of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

    Electronic Effects: In materials science, the compound’s electronic properties can influence the conductivity and other characteristics of the materials it is incorporated into.

Comparaison Avec Des Composés Similaires

Similar Compounds

    3-(1H-Imidazole-1-yl)-5-(trifluoromethyl)aniline: Lacks the methyl group on the imidazole ring.

    3-(2-Methyl-1H-imidazole-1-yl)-4-(trifluoromethyl)aniline: The trifluoromethyl group is positioned differently on the aniline ring.

    3-(2-Methyl-1H-imidazole-1-yl)-5-(difluoromethyl)aniline: Has a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the methyl group on the imidazole ring and the trifluoromethyl group on the aniline ring gives 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Activité Biologique

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline, also known by its CAS number 641571-06-4, is a compound with notable biological activities. This article explores its biological properties, including its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action.

The compound has the following chemical identifiers:

PropertyValue
Molecular Formula C11H10F3N3
Molecular Weight 241.217 g/mol
CAS Number 641571-06-4
Melting Point 130 °C
InChI Key WWTGXYAJVXKEKL-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial cell division, making it a candidate for further development in antibacterial therapies. The compound's trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and increased efficacy against various bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its role as a fragment in the synthesis of new analogs aimed at inhibiting cell proliferation in cancer cells. Specifically, it demonstrated inhibitory activity against Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia (CML) treatment . The following table summarizes the anti-proliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference Compound
K562 (CML)<1Imatinib
HL-600.5Sorafenib
MCF-70.8Nilotinib
HeLa0.6Nilotinib
HepG20.4Sorafenib

These results indicate that the compound possesses comparable potency to established kinase inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound interacts with specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, contributing to its antimicrobial effects.
  • Molecular Docking Studies : In silico studies have suggested favorable binding affinities with various targets, enhancing its potential therapeutic applications .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

  • A study focused on the synthesis of new compounds containing the trifluoromethyl aniline fragment showed promising results in inhibiting viral replication in vitro, particularly against influenza and herpes simplex viruses .
  • Another research effort highlighted the compound's role in enhancing the selectivity index of certain drug analogs, indicating lower toxicity to normal cells while maintaining efficacy against cancer cells .

Propriétés

IUPAC Name

3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-16-2-3-17(7)10-5-8(11(12,13)14)4-9(15)6-10/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETRKLAUVABHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Cc1cn(-c2cc(NC(=O)O)cc(C(F)(F)F)c2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1nccn1-c1cc(NC(=O)O)cc(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Utilising the procedure described in Example 90c but employing [3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 91c) in lieu of [3-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as a yellow crystalline solid, m.p. 130–133° C.
Name
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Utilising the procedure described in Example 91d, but employing [3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 92c) in lieu of [3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as a colourless crystalline solid, m.p. 127–131° C.
Name
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3-Bromo-5-(trifluoromethyl)aniline (1.2 mL, 8.60 mmol) and 2-methylimidazole (847 mg, 10.3 mmol) were dissolved in dimethyl sulfoxide (8.6 mL), and CuI (490 mg, 2.58 mmol), 8-quinolinol (370 mg, 2.58 mmol) and potassium carbonate (2.38 g, 17.2 mmol) were added thereto. The reaction mixture was treated with N2 gas for 10 minutes to remove gas and subjected to a reaction at 120° C. for 12 hours. The reaction mixture was cooled to room temperature, and 14% aqueous ammonium hydroxide solution was added thereto. The reaction mixture was stirred for 1 hours at room temperature, diluted with ethyl acetate (30 mL) and washed with an aqueous sodium hydrogen carbonate solution (30 mL). The organic layer was washed with water, dried with sodium sulfate, and the solvent was distilled under reduced pressure. The concentrated mixture was filtered with a silica column using ethyl acetate to remove copper impurities, and the filtrate was distilled under reduced pressure. The concentrated mixture was crystallized with ethyl acetate (3 mL) and n-hexane (30 mL) to obtain the title compound (1.31 g) as a bright green solid.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
847 mg
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
370 mg
Type
reactant
Reaction Step Five
Quantity
2.38 g
Type
reactant
Reaction Step Five
Name
CuI
Quantity
490 mg
Type
catalyst
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.